molecular formula C16H26ClNO6 B12802564 Mecoprop-trolamine CAS No. 97635-48-8

Mecoprop-trolamine

Cat. No.: B12802564
CAS No.: 97635-48-8
M. Wt: 363.8 g/mol
InChI Key: CDRNTSYQTIKJNX-UHFFFAOYSA-N
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Description

Mecoprop-trolamine is a synthetic herbicide used primarily for the post-emergence control of broad-leaved weeds in various settings, including lawns, sports fields, and agricultural crops. It is a derivative of mecoprop, a phenoxypropionic herbicide, and is known for its selective, systemic action, being absorbed through the leaves and translocated to the roots of target plants .

Preparation Methods

Synthetic Routes and Reaction Conditions: Mecoprop-trolamine is synthesized through the reaction of mecoprop (2-(4-chloro-2-methylphenoxy)propanoic acid) with triethanolamine. The reaction typically involves the esterification of mecoprop with triethanolamine under controlled conditions to form the trolamine salt. The process requires careful control of temperature and pH to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound involves large-scale esterification reactions in reactors designed to handle the necessary volumes and reaction conditions. The process includes steps for purification and quality control to ensure the final product meets regulatory standards for herbicide use .

Chemical Reactions Analysis

Types of Reactions: Mecoprop-trolamine undergoes several types of chemical reactions, including:

    Hydrolysis: this compound can hydrolyze to form mecoprop acid and triethanolamine.

    Oxidation and Reduction: While less common, oxidation and reduction reactions can occur under specific conditions, altering the chemical structure and activity of the compound.

    Substitution: this compound can participate in substitution reactions, particularly in the presence of strong nucleophiles or electrophiles.

Common Reagents and Conditions:

    Hydrolysis: Typically occurs in the presence of water and an acid or base catalyst.

    Oxidation: Requires oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Involves reducing agents like lithium aluminum hydride.

Major Products Formed:

Scientific Research Applications

Mecoprop-trolamine has a range of applications in scientific research:

Mechanism of Action

Mecoprop-trolamine acts as a synthetic auxin, mimicking the natural plant hormone indole-3-acetic acid (IAA). It disrupts normal plant growth processes by causing uncontrolled cell division and growth, leading to the death of susceptible broad-leaved weeds. The compound is absorbed through the leaves and translocated to the roots, where it exerts its herbicidal effects .

Comparison with Similar Compounds

    Mecoprop: The parent compound, also a phenoxypropionic herbicide, used similarly for broad-leaved weed control.

    2,4-Dichlorophenoxyacetic acid (2,4-D): Another widely used synthetic auxin herbicide with similar applications.

    Dicamba: A benzoic acid herbicide that also acts as a synthetic auxin.

Uniqueness: Mecoprop-trolamine is unique in its formulation as a trolamine salt, which enhances its solubility and ease of application compared to its parent compound, mecoprop. This formulation allows for more effective and targeted weed control in various agricultural and non-agricultural settings .

Properties

CAS No.

97635-48-8

Molecular Formula

C16H26ClNO6

Molecular Weight

363.8 g/mol

IUPAC Name

2-[bis(2-hydroxyethyl)amino]ethanol;2-(4-chloro-2-methylphenoxy)propanoic acid

InChI

InChI=1S/C10H11ClO3.C6H15NO3/c1-6-5-8(11)3-4-9(6)14-7(2)10(12)13;8-4-1-7(2-5-9)3-6-10/h3-5,7H,1-2H3,(H,12,13);8-10H,1-6H2

InChI Key

CDRNTSYQTIKJNX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OC(C)C(=O)O.C(CO)N(CCO)CCO

Origin of Product

United States

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